molecular formula C12H9FN4OS B12587637 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol CAS No. 646510-82-9

6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol

Cat. No.: B12587637
CAS No.: 646510-82-9
M. Wt: 276.29 g/mol
InChI Key: AFQIDOLYFFAYOH-UHFFFAOYSA-N
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Description

6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is a chemical compound that belongs to the purine family It is characterized by the presence of a fluorophenyl group attached to a purine ring via a methylsulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 6-mercaptopurine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The 3-fluorobenzyl chloride is reacted with 6-mercaptopurine in the presence of the base to form the desired product. The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study purine metabolism and related biochemical pathways.

    Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes involved in purine metabolism, leading to altered cellular processes. Additionally, it can bind to receptors and modulate signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(3-chlorophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol
  • 6-[(3-methylphenyl)methylsulfanyl]-9H-purin-2-ol

Uniqueness

6-[(3-fluorophenyl)methylsulfanyl]-9H-purin-2-ol is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.

Properties

CAS No.

646510-82-9

Molecular Formula

C12H9FN4OS

Molecular Weight

276.29 g/mol

IUPAC Name

6-[(3-fluorophenyl)methylsulfanyl]-3,7-dihydropurin-2-one

InChI

InChI=1S/C12H9FN4OS/c13-8-3-1-2-7(4-8)5-19-11-9-10(15-6-14-9)16-12(18)17-11/h1-4,6H,5H2,(H2,14,15,16,17,18)

InChI Key

AFQIDOLYFFAYOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC(=O)NC3=C2NC=N3

Origin of Product

United States

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